3-(2,3-Dimethylphenyl)propiophenone
Description
Historical Trajectories of Propiophenone (B1677668) Chemistry in Organic Synthesis
Propiophenone, the simplest alkyl aryl ketone of its series, has a long-standing history in organic synthesis. wikipedia.org Its preparation is a classic example of the Friedel-Crafts acylation, a cornerstone reaction in organic chemistry, where benzene (B151609) is acylated with propanoyl chloride. wikipedia.orgberkeley.edu Another established method involves the ketonization of benzoic acid and propionic acid at high temperatures over a catalyst. wikipedia.org
Historically, propiophenone and its derivatives have served as crucial intermediates in the synthesis of a variety of more complex molecules. Their chemical reactivity, centered around the carbonyl group and the adjacent methylene (B1212753) and methyl groups, allows for a wide range of transformations, including reductions, oxidations, and condensation reactions. This versatility has cemented the role of the propiophenone core in the synthetic chemist's toolbox for constructing larger molecular frameworks.
Academic Rationale for Investigating Aryl Propiophenone Derivatives
A primary driver for the investigation of aryl propiophenone derivatives has been in the field of medicinal chemistry. chemicalbook.comchemicalbook.com Aryl propionic acid derivatives, which can be conceptually related to aryl propiophenones, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). chemicalbook.comchemicalbook.com This has spurred interest in structurally similar compounds, including ketones, as potential scaffolds for new therapeutic agents. The exploration of substituted aryl propiophenones allows researchers to probe structure-activity relationships, aiming to develop compounds with enhanced biological activity or improved pharmacological profiles.
Furthermore, the unique substitution patterns on the aryl rings can influence the compounds' photophysical properties, making them of interest in materials science. The specific arrangement of substituent groups, such as the dimethylphenyl moiety in 3-(2,3-Dimethylphenyl)propiophenone, can alter the molecule's absorption and emission of light, opening up possibilities for their use in developing new functional materials.
Identification of Key Research Gaps and Future Directions for this compound Studies
Despite the broad interest in aryl propiophenones, a thorough investigation into this compound is notably absent from publicly available scientific literature. While its existence is confirmed in chemical databases with a designated CAS number of 898768-94-0, a molecular formula of C17H18O, and a molar mass of 238.32 g/mol , detailed experimental data remains unpublished. chemicalbook.comchembk.com
This lack of information presents a significant research gap. The primary areas where knowledge is needed include:
Definitive Synthesis and Characterization: While general methods for synthesizing aryl propiophenones can be postulated, such as a Friedel-Crafts reaction between 2,3-dimethylbiphenyl and propanoyl chloride, or a Michael addition of a 2,3-dimethylphenyl organometallic reagent to a suitable acceptor, specific, optimized, and high-yielding synthetic routes for this compound have not been reported. Comprehensive characterization using modern spectroscopic techniques is also required.
Physicochemical Properties: Fundamental physical properties such as melting point, boiling point, and solubility have not been experimentally determined and documented.
Spectroscopic Data: There is a clear absence of published spectroscopic data, including ¹H NMR, ¹³C NMR, infrared (IR), and mass spectrometry (MS) data. This information is crucial for the unambiguous identification of the compound and for quality control in any future synthetic endeavors.
Future research should, therefore, focus on addressing these fundamental gaps. The initial steps would involve the synthesis and purification of this compound, followed by a thorough analysis to establish a complete and verified set of its physicochemical and spectroscopic properties. Once this foundational data is established, further investigations could explore its potential applications in medicinal chemistry or materials science, building upon the rationale for studying aryl propiophenone derivatives in general.
Data Tables
Due to the limited specific research on this compound, the following tables reflect the currently available information.
Table 1: Basic Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898768-94-0 | chemicalbook.com |
| Molecular Formula | C17H18O | chembk.com |
| Molar Mass | 238.32 g/mol | chembk.com |
Table 2: Reported Physical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available in public domain | N/A |
| Boiling Point | Not available in public domain | N/A |
| Solubility | Not available in public domain | N/A |
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR | Not available in public domain | N/A |
| ¹³C NMR | Not available in public domain | N/A |
| Infrared (IR) | Not available in public domain | N/A |
| Mass Spectrometry (MS) | Not available in public domain | N/A |
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWKIXDRXCBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644610 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-94-0 | |
| Record name | 3-(2,3-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Routes to 3 2,3 Dimethylphenyl Propiophenone
Established Reaction Pathways for Propiophenone (B1677668) Core Construction
The formation of the propiophenone scaffold is a cornerstone of the synthesis of its derivatives. Traditional methods have long been employed for this purpose and remain relevant in many synthetic strategies.
Friedel-Crafts Acylation Approaches to Related Aromatic Ketones
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of aromatic ketones, including propiophenone and its analogues. pearson.comalfa-chemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609) or its derivatives, with an acylating agent in the presence of a Lewis acid catalyst. alfa-chemistry.com
For the synthesis of propiophenone itself, benzene is acylated with propanoyl chloride or propionic anhydride (B1165640). wikipedia.orgyoutube.com The most common Lewis acid catalyst for this transformation is anhydrous aluminum chloride (AlCl₃). alfa-chemistry.comgoogle.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring.
A general representation of the Friedel-Crafts acylation for propiophenone synthesis is as follows:
Benzene + Propanoyl Chloride (with AlCl₃ catalyst) → Propiophenone + HCl
The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and minimize side reactions. For instance, a method for synthesizing 1-phenyl-1-acetone, a related ketone, involves the use of benzene as both a raw material and a solvent, with aluminum chloride added in two portions at a controlled temperature of 25-35°C. google.com This technique reportedly achieves a high yield and purity. google.com
The table below summarizes typical conditions for Friedel-Crafts acylation to produce related ketones:
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Benzene | Acetyl Thiocyanate | AlCl₃ | Acetophenone (B1666503) | 56 | google.com |
| Toluene | Propionyl Thiocyanate | AlCl₃ | p-Methylpropiophenone | 55 | google.com |
| Benzene | Propionyl Chloride | AlCl₃ | Propiophenone | - | youtube.com |
| Toluene | Propionyl Chloride | AlCl₃ | Methylpropiophenone | - | youtube.com |
Alternative Acylation Strategies Involving Aryl Precursors
While Friedel-Crafts acylation is a dominant method, alternative strategies for the acylation of aryl precursors exist. One such method involves the ketonization of benzoic acid and propionic acid over a mixed catalyst of calcium acetate (B1210297) and alumina (B75360) at high temperatures (450–550 °C). wikipedia.org This process, while effective, requires more forcing conditions than the traditional Friedel-Crafts reaction. wikipedia.org
Another approach involves the use of a composite catalyst for the oxidation of a secondary alcohol precursor. For example, 3'-methyl propiophenone can be synthesized by the oxidation of 3'-methyl phenylpropyl alcohol using a composite catalyst system. google.com This two-step process begins with the reaction of m-methyl benzaldehyde (B42025) with an ethyl Grignard reagent to form the alcohol, which is then oxidized to the desired ketone. google.com
Advanced Synthetic Transformations for 3-(2,3-Dimethylphenyl)propiophenone
Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods often provide greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Catalytic Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are central to modern organic synthesis. numberanalytics.comwikipedia.org These reactions, for which Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were awarded the Nobel Prize in Chemistry in 2010, involve the coupling of two different organic fragments with the aid of a metal catalyst. wikipedia.org
In the context of synthesizing this compound, a cross-coupling reaction could be envisioned to form the bond between the phenyl ring of the propiophenone core and the 2,3-dimethylphenyl group. For example, a Suzuki-Miyaura coupling could involve the reaction of a boronic acid derivative of 2,3-dimethylbenzene with a halogenated propiophenone derivative. The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. numberanalytics.com
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these reactions, and a variety of palladium catalysts and ligands have been developed to suit different substrates and coupling partners. researchgate.netruhr-uni-bochum.de
Stereoselective Synthesis of Chiral Propiophenone Analogues
The development of methods for the stereoselective synthesis of chiral molecules is a major focus of contemporary organic chemistry. While this compound itself is achiral, the synthesis of chiral propiophenone analogues often requires stereocontrolled reactions.
One approach to achieving enantioselectivity is through the use of chiral catalysts. For example, the catalytic enantioselective alpha-oxytosylation of propiophenone has been explored using chiral hypervalent iodine reagents. cardiff.ac.uk This reaction introduces a functional group at the alpha-position of the ketone with a degree of enantioselectivity. cardiff.ac.uk
Another strategy involves the use of chiral auxiliaries. For instance, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates. mdpi.com The addition of nucleophiles to these chiral imines proceeds with high diastereoselectivity, allowing for the construction of specific stereoisomers. mdpi.com
The table below highlights some approaches to stereoselective synthesis of chiral ketone analogues:
| Reaction Type | Chiral Source | Substrate | Product Type | Key Feature | Reference |
| α-Oxytosylation | Chiral Hypervalent Iodine Reagents | Propiophenone | Chiral α-Oxytosylated Propiophenone | Catalytic enantioselectivity | cardiff.ac.uk |
| Addition to Sulfinamide | N-Boc-3-bromoindole | Sulfinamide | Diastereomeric Sulfinamides | Separation of diastereoisomers | nih.gov |
| Addition to Sulfonyl Amide | Bifunctional Aminothioureas | Sulfonyl Amide | Enantiomerically enriched Sulfonyl Amides | High enantioselectivity (up to 99% ee) | nih.gov |
| Intramolecular Mannich Cyclization | L-proline | Keto Aldehyde | 1-Substituted Homotropanone | Organocatalyzed cyclization | mdpi.com |
One-Pot Synthesis Methodologies for Efficiency Enhancement
A one-pot synthesis of β-acetamido-β-(phenyl) propiophenone has been reported using a ZnO/Carbon nanocomposite catalyst. benthamdirect.com This four-component reaction involves the condensation of benzaldehyde, acetophenone, acetyl chloride, and acetonitrile (B52724) in a single step. benthamdirect.com Similarly, the synthesis of amidonaphthoquinones has been achieved through a one-pot reduction, coupling, and oxidation sequence, which proved to be more efficient than traditional multi-step methods. nih.gov
These "telescoping" or "cascade" reactions are particularly valuable in the pharmaceutical industry for the efficient production of complex molecules. researchgate.net While a specific one-pot synthesis for this compound is not detailed in the provided context, the principles of one-pot synthesis could be applied to its construction, for example, by combining a Friedel-Crafts acylation with a subsequent modification in a single reaction vessel.
Optimization of Reaction Parameters and Yields in this compound Synthesis
The efficiency of synthesizing this compound is highly dependent on the careful control of various reaction parameters. Optimization of these factors is crucial for maximizing product yield and purity.
Influence of Solvent Systems and Temperature Control
The choice of solvent and precise temperature regulation are critical in the synthesis of related propiophenone structures. Solvents such as toluene, dioxane, acetone, ethyl acetate, and acetonitrile are commonly employed in reactions that could be adapted for the synthesis of this compound. google.com The reaction temperature is also a key variable, with ranges from -20 to 100°C being explored to find the optimal balance between reaction rate and the minimization of side products. google.com For instance, in the synthesis of a related compound, 3'-methyl propiophenone, the reaction is heated in an oil bath to achieve the desired transformation. google.com
Catalyst Design and Ligand Screening for Improved Selectivity
Catalyst and ligand selection play a pivotal role in directing the stereochemical outcome and improving the selectivity of chemical reactions. In the synthesis of related chiral molecules, extensive screening of catalyst and ligand combinations is a common practice to achieve high enantioselectivity.
For example, in a study on asymmetric hydrogen-atom transfer, various chiral salen–titanium complexes were evaluated. It was found that a (Sa, R)-Katsuki-type ligand provided the highest enantioselectivity. acs.orgacs.org Further optimization revealed that the 3,5-dimethylphenyl group on the ligand delivered superior enantioselectivity compared to other substituents. acs.orgacs.org The choice of hydrogen-atom donor was also critical, with 2-methylimidazole (B133640) enhancing enantioselectivity. acs.org This highlights the importance of fine-tuning the catalyst system for optimal performance.
The following table showcases the effect of different ligands on the enantioselectivity and yield of a model reaction, which can inform catalyst design for the synthesis of this compound.
| Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl group (T1) | --- | --- |
| 3,5-dimethylphenyl group (T2) | --- | --- |
| 3,5-di-tert-butylphenyl substitution (T3) | --- | --- |
| Cyclohexyl group (T6) | 90 | 84 |
| Cycloheptyl group (T7) | 62 | 53 |
Data adapted from a study on asymmetric hydrogen-atom transfer and may not be directly representative of this compound synthesis. acs.orgacs.org
Integration of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. researchgate.netmsu.edu These principles advocate for the use of less hazardous chemicals, safer solvents, and energy-efficient processes. researchgate.netmsu.eduskpharmteco.com
Key aspects of green chemistry applicable to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize the generation of waste products. msu.edu
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. magtech.com.cn
Use of Safer Solvents: Selecting solvents that are less toxic and have a reduced environmental footprint. skpharmteco.com
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. msu.edu
For instance, the use of recyclable catalysts and water-based or solvent-free reaction conditions are key strategies. researchgate.net In the synthesis of 3'-methyl propiophenone, a composite catalyst that is reusable is employed, and the reaction uses oxygen as a green oxidant. google.com
Precursor Synthesis and Functionalization for this compound Formation
The construction of this compound relies on the availability of key starting materials and their effective functionalization.
Preparation of 2,3-Dimethylphenyl-Containing Intermediates
A crucial precursor for the synthesis is an intermediate containing the 2,3-dimethylphenyl group. A common starting material is 1-bromo-2,3-dimethylbenzene. google.com This compound can be derived from 2,3-dimethylaniline (B142581) (2,3-xylidine). nih.gov Another potential precursor is 2,3-dimethylbenzaldehyde, which can be used to build the carbon skeleton of the target molecule.
Synthesis and Handling of Propanoyl Halides and Equivalents
Propanoyl chloride is a key reagent for introducing the propiophenone moiety. It is typically prepared by reacting propionic acid with reagents like phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. chemicalbook.comquora.comyoutube.com The reaction with phosphorus trichloride, for example, is refluxed at 50°C for several hours to yield propanoyl chloride. chemicalbook.com
Propanoyl chloride is a colorless, pungent liquid that is soluble in ethanol. chemicalbook.com Due to its reactivity, it must be handled with care. It is a key intermediate in the Friedel-Crafts acylation reaction to produce propiophenones. wikipedia.org
An alternative to propanoyl halides is the use of propionitrile (B127096), which can react with a Grignard reagent derived from a substituted bromobenzene (B47551) to form the corresponding propiophenone. google.com
Chemical Reactivity and Mechanistic Investigations of 3 2,3 Dimethylphenyl Propiophenone
Reactions at the Carbonyl Moiety of the Propiophenone (B1677668) Structure
The carbonyl group is a primary site of reactivity in ketones like 3-(2,3-dimethylphenyl)propiophenone.
Nucleophilic Additions and Selective Reduction Strategies
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. Reagents such as hydrides (e.g., from sodium borohydride (B1222165) or lithium aluminum hydride) would be expected to reduce the ketone to the corresponding secondary alcohol, 1-phenyl-3-(2,3-dimethylphenyl)propan-1-ol. Selective reduction strategies, potentially employing sterically hindered reducing agents, could offer diastereoselectivity, but specific studies on this compound are absent.
Organometallic Reagent Additions and Subsequent Transformations
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl group is a common method for forming carbon-carbon bonds. For instance, the reaction of this compound with methylmagnesium bromide would be predicted to yield 2-phenyl-4-(2,3-dimethylphenyl)butan-2-ol after acidic workup. However, no published examples of such reactions for this specific ketone could be identified.
Alpha-Functionalization and Enolate Chemistry of this compound
The presence of protons on the carbon atom alpha to the carbonyl group allows for the formation of an enolate, which can then act as a nucleophile in a variety of reactions.
Halogenation and Alkylation at the Alpha-Carbon
Under acidic or basic conditions, ketones can be halogenated at the alpha-position. chemicalbook.comambeed.com For this compound, this would involve the substitution of one of the alpha-hydrogens with a halogen atom (e.g., chlorine, bromine, or iodine). chemicalbook.comambeed.com Similarly, the enolate can be alkylated using an alkyl halide. The regioselectivity and stereoselectivity of these reactions would be influenced by the steric bulk of the 2,3-dimethylphenyl group, but no experimental data are available.
Aldol (B89426) and Related Condensation Reactions
The enolate of this compound could theoretically participate in aldol or Claisen-Schmidt condensations with other carbonyl compounds. copernicus.org For example, a base-catalyzed self-condensation is possible, as is a crossed-aldol condensation with an aldehyde like benzaldehyde (B42025). copernicus.org These reactions would lead to the formation of β-hydroxy ketones or α,β-unsaturated ketones after dehydration, but no such reactions have been reported for this compound.
α-Amination Reactions
The α-amination of ketones provides a route to α-amino ketones, which are valuable synthetic intermediates. This can be achieved through various methods, including the reaction of the enolate with an electrophilic nitrogen source. Again, the scientific literature lacks any examples of α-amination being performed on this compound. chemicalbook.com
While the fundamental principles of organic chemistry allow for the prediction of the chemical behavior of this compound, a thorough search of available scientific databases and literature reveals a lack of specific experimental data for this compound. The reactions at its carbonyl group and alpha-carbon have not been a subject of published research, highlighting a gap in the detailed chemical knowledge of this particular substituted propiophenone. Further experimental investigation would be required to fully characterize its chemical reactivity and potential applications in organic synthesis.
Reactivity of the Dimethylphenyl Ring
The 2,3-dimethylphenyl moiety of the title compound is an aromatic ring activated by two methyl substituents. These groups influence the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
The two methyl groups on the phenyl ring are electron-donating groups (EDGs) through an inductive effect, which activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene (B151609). wikipedia.orgulethbridge.ca EDGs are typically ortho- and para-directing. wikipedia.orgorganicchemistrytutor.com In the case of the 2,3-dimethylphenyl group, the potential sites for substitution are positions 4, 5, and 6.
The directing effects of the two methyl groups must be considered collectively. msu.edu The methyl group at position 2 directs incoming electrophiles to positions 4 and 6 (ortho and para, respectively). The methyl group at position 3 directs to positions 5 and 1 (ortho and para, respectively), with position 1 being already substituted. Therefore, the directing effects of the two methyl groups reinforce each other at position 4 (ortho to the C2-methyl and meta to the C3-methyl) and position 5 (ortho to the C3-methyl and meta to the C2-methyl). Position 6 is para to the C2-methyl and ortho to the C3-methyl.
Steric hindrance is also a critical factor. jove.com Attack at position 6, which is sterically hindered by the adjacent methyl group at position 2, is generally less favored. Attack at position 4 is also subject to some steric hindrance from the methyl group at position 3. Position 5 is generally the most sterically accessible for an incoming electrophile. When considering electrophilic substitution on disubstituted benzenes, if the directing effects of the substituents compete, the more powerful activating group typically dominates. jove.com However, with two identical activating groups, the interplay of electronic and steric factors determines the final product distribution. For example, in the nitration of p-tert-butyltoluene, substitution occurs at the less hindered position, ortho to the methyl group. jove.com
A study on the bromination of 2,3-dimethylanisole, a structurally related compound, showed that regioselective bromination occurs, highlighting the influence of substituents on the aromatic ring. sigmaaldrich.com Based on these principles, electrophilic attack on the 2,3-dimethylphenyl ring of this compound is expected to yield a mixture of products, with substitution at position 5 being potentially favored due to reduced steric hindrance.
| Position of Substitution | Directing Influence from C2-Methyl | Directing Influence from C3-Methyl | Expected Favorability |
| 4 | Ortho | Meta | Moderately Favorable (some steric hindrance) |
| 5 | Meta | Ortho | Favorable (less steric hindrance) |
| 6 | Para | Ortho | Less Favorable (significant steric hindrance) |
Directed Functionalization and Regioselectivity Studies
Directed functionalization utilizes a functional group on a molecule to control the position of a new bond formation. In this compound, the propiophenone side chain could potentially act as a directing group, although it is not a classic ortho-directing group for electrophilic substitution on the dimethylphenyl ring due to the insulating alkyl chain. The carbonyl group of the propiophenone moiety is a deactivating group, which would influence the reactivity of the unsubstituted phenyl ring to which it is directly attached, making it less susceptible to electrophilic attack than the activated dimethylphenyl ring. wikipedia.org
In electrophilic aromatic substitution reactions involving disubstituted benzenes where one ring is activated and the other is deactivated, the reaction will preferentially occur on the activated ring. chemistrysteps.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur on the 2,3-dimethylphenyl ring rather than the phenyl ring of the propiophenone group. chemistry.coachmasterorganicchemistry.com
Oxidation and Cleavage Pathways of the Propiophenone Derivative
The ketone functional group in this compound is susceptible to various oxidation reactions, which can lead to molecular rearrangements or cleavage of the carbon skeleton.
Baeyer-Villiger Oxidation and Rearrangements
The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid, such as m-CPBA (meta-chloroperoxybenzoic acid), or hydrogen peroxide with a Lewis acid. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. adichemistry.com For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two groups attached to the carbonyl carbon. organic-chemistry.org
The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.com The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. uomustansiriyah.edu.iq In the case of this compound, the two groups are the phenyl group and the 2-(2,3-dimethylphenyl)ethyl group (a primary alkyl group).
Based on the established migratory aptitude, the phenyl group is expected to migrate in preference to the primary alkyl group. adichemistry.com This would result in the formation of phenyl 3-(2,3-dimethylphenyl)propanoate.
Predicted Migratory Aptitude in Baeyer-Villiger Oxidation of this compound
| Migrating Group | Group Type | Relative Aptitude | Predicted Outcome |
| Phenyl | Aryl | Higher | Major Product: Phenyl 3-(2,3-dimethylphenyl)propanoate |
| 2-(2,3-dimethylphenyl)ethyl | Primary Alkyl | Lower | Minor Product: Ethyl 2-(2,3-dimethylphenyl)benzoate |
The stereochemistry of the migrating group is retained during the reaction. adichemistry.com The reaction proceeds via a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org
Oxidative Cleavage Reactions
Oxidative cleavage reactions involve the breaking of carbon-carbon bonds. masterorganicchemistry.com While the Baeyer-Villiger oxidation is a rearrangement, more forceful oxidation conditions can lead to the cleavage of the molecule. For instance, β-diketones can undergo oxidative cleavage to form carboxylic acids under specific conditions, such as aerobic photooxidation with iodine or using reagents like Oxone. organic-chemistry.orgacs.org
Although this compound is not a β-diketone, harsh oxidation could potentially cleave the C-C bonds adjacent to the carbonyl group. For example, strong oxidizing agents might lead to the formation of benzoic acid and 2,3-dimethylbenzoic acid through cleavage of the propiophenone chain. The specific products would depend heavily on the reagents and reaction conditions used. Some oxidative cleavage methods are known to convert α,β-epoxy ketones into aromatic aldehydes and acids. acs.org
Elucidation of Reaction Mechanisms and Intermediates
Understanding the mechanisms of the reactions involving this compound requires examining the transient species that are formed.
In electrophilic aromatic substitution on the dimethylphenyl ring, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com The attack of an electrophile (E+) on the aromatic ring temporarily disrupts the aromaticity, forming the arenium ion. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-donating methyl groups help to stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions relative to the methyl groups. ulethbridge.ca The subsequent loss of a proton from the sp3-hybridized carbon restores the aromaticity and yields the substitution product. byjus.com
For the Baeyer-Villiger oxidation, the central reaction intermediate is the Criegee intermediate. wikipedia.org This species is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the ketone. wikipedia.org The mechanism was confirmed through isotopic labeling studies. wikipedia.org The Criegee intermediate then undergoes a concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom, leading to the formation of the ester product. stackexchange.com While highly transient, stabilized versions of the Criegee intermediate have been isolated and characterized, providing further insight into the reaction mechanism. acs.org
In potential Friedel-Crafts type reactions, such as acylation of the dimethylphenyl ring, the key intermediate would be an acylium ion, typically generated from an acyl halide and a Lewis acid catalyst. mt.comchemistrysteps.com This electrophilic species then attacks the aromatic ring to form the corresponding arenium ion intermediate before deprotonation. mt.com
Kinetic and Thermodynamic Control in Transformations
In the context of the Norrish Type II reaction of this compound, the concepts of kinetic and thermodynamic control dictate the distribution of the primary photoproducts: fragmentation to an alkene and an enol, or cyclization to a cyclobutanol (B46151). wikipedia.org The reaction is initiated by photoexcitation of the ketone to its triplet excited state, which then undergoes intramolecular hydrogen abstraction from the gamma-carbon of the propyl chain to form a 1,4-biradical intermediate.
The subsequent fate of this biradical is a competition between two pathways:
Fragmentation (β-cleavage): This pathway involves the cleavage of the bond between the alpha and beta carbons, leading to the formation of 1-(2,3-dimethylphenyl)ethene and acetophenone (B1666503) enol. The enol will then tautomerize to the more stable acetophenone. This pathway is generally considered to be under kinetic control as it often proceeds with a lower activation barrier.
Cyclization (Intramolecular Combination): This pathway involves the combination of the two radical centers to form a four-membered ring, yielding a substituted cyclobutanol, specifically 1-phenyl-2-(2,3-dimethylphenyl)cyclobutanol. This pathway can be influenced by the stability of the resulting cyclobutanol and the conformational requirements for bond formation, and in some cases, may be favored under thermodynamic control.
The balance between these two pathways can be influenced by reaction conditions such as temperature. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster (often fragmentation). At higher temperatures, with sufficient energy to overcome the activation barriers for both pathways and potentially allow for the reverse reactions from the product back to the biradical, the reaction can be under thermodynamic control, favoring the more stable product.
| Control Regime | Major Product Pathway | Expected Major Products | Rationale |
|---|---|---|---|
| Kinetic Control (e.g., lower temperature) | Fragmentation | 1-(2,3-Dimethylphenyl)ethene and Acetophenone | Lower activation energy for C-C bond cleavage in the biradical. |
| Thermodynamic Control (e.g., higher temperature) | Cyclization | 1-Phenyl-2-(2,3-dimethylphenyl)cyclobutanol | Formation of a potentially more stable, sterically constrained cyclobutanol ring. |
Characterization of Transient Species (e.g., Nitrenes, Biradicals)
The primary transient species in the photochemical reactions of this compound is the 1,4-biradical formed via the Norrish Type II hydrogen abstraction. This biradical is a short-lived intermediate that is not directly observable under normal reaction conditions but can be studied using time-resolved spectroscopic techniques, most notably transient absorption spectroscopy (also known as laser flash photolysis).
Upon excitation with a laser pulse, the ketone is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to the triplet state. This triplet ketone then abstracts a hydrogen atom to form the triplet 1,4-biradical. The structure of this biradical for this compound would be a 1-hydroxy-1-phenyl-3-(2,3-dimethylphenyl)butane-1,3-diyl radical.
Transient absorption spectroscopy allows for the detection of this biradical by measuring its absorption of a probe light pulse at various times after the initial excitation pulse. The lifetime of the biradical can be determined by monitoring the decay of its characteristic absorption signal. While specific data for the 1,4-biradical of this compound is not available, lifetimes for similar 1,4-biradicals derived from aryl ketones are typically in the range of nanoseconds to microseconds, depending on the solvent and the substitution pattern of the molecule.
The ortho-dimethyl substitution on the phenyl ring can influence the lifetime and reactivity of the biradical. Steric interactions can affect the rate of cyclization and fragmentation. For instance, steric hindrance might disfavor the formation of the cyclobutanol, thus leading to a longer biradical lifetime or a higher yield of the fragmentation product.
| Property | Expected Characteristic | Method of Determination |
|---|---|---|
| Structure | 1-Hydroxy-1-phenyl-3-(2,3-dimethylphenyl)butane-1,3-diyl | Inferred from reaction mechanism |
| Spin State | Triplet | Inferred from photochemical precursors |
| Estimated Lifetime | Nanoseconds to microseconds | Transient Absorption Spectroscopy |
| Decay Pathways | Fragmentation and Cyclization | Product analysis |
Other potential transient species like nitrenes are not expected in the typical photochemical reactions of this propiophenone derivative unless specific functional groups, such as azides, are introduced into the molecule.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms of photochemical processes like the Norrish Type II reaction of this compound. These methods allow for the calculation of the geometries and energies of the ground state, excited states, transition states, and intermediates along the reaction pathway.
For this compound, computational modeling can be used to:
Determine the preferred conformation of the molecule in its ground and triplet excited states.
Locate the transition state for the initial gamma-hydrogen abstraction, providing the activation energy for this process.
Characterize the 1,4-biradical intermediate , including its geometry and spin density distribution.
Model the transition states for the competing fragmentation and cyclization pathways of the 1,4-biradical. The relative energies of these transition states can provide insight into the kinetic and thermodynamic control of the reaction.
A typical computational study would involve calculating the potential energy surface for the reaction. The results can be visualized in a reaction coordinate diagram, showing the energy changes as the reaction progresses from the reactant to the products through various intermediates and transition states.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Ground State (S0) | 0.0 | Reactant ketone |
| Triplet State (T1) | ~70-75 | Photo-excited ketone |
| TS (H-abstraction) | ~78-82 | Transition state for γ-hydrogen abstraction |
| 1,4-Biradical | ~65-70 | Intermediate biradical |
| TS (Fragmentation) | ~72-76 | Transition state for β-cleavage |
| TS (Cyclization) | ~74-78 | Transition state for cyclobutanol formation |
| Fragmentation Products | ~10-15 | Alkene and enol products |
| Cyclization Product | ~5-10 | Cyclobutanol product |
Advanced Spectroscopic and Structural Characterization in Research on 3 2,3 Dimethylphenyl Propiophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2,3-Dimethylphenyl)propiophenone, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for a complete structural assignment.
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both the phenyl and dimethylphenyl rings, as well as for the aliphatic protons of the propyl chain. The protons on the 2,3-dimethylphenyl ring would exhibit complex splitting patterns due to their proximity and coupling to each other. The methylene (B1212753) protons of the propiophenone (B1677668) moiety would likely appear as two distinct multiplets, coupling with each other and the adjacent carbonyl group.
The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom. The carbonyl carbon would be characteristically downfield, typically in the range of 190-200 ppm for aromatic ketones. oregonstate.edu The carbons of the two aromatic rings and the two methyl groups on the dimethylphenyl ring would also have distinct chemical shifts.
To illustrate, the ¹H and ¹³C NMR data for a closely related compound, 2',5'-dimethylacetophenone (B146730), are presented below. chemicalbook.com
Table 1: Illustrative ¹H and ¹³C NMR Data for 2',5'-Dimethylacetophenone
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.47 | 138.8 |
| Aromatic CH | 7.15 | 135.5 |
| Aromatic CH | 7.09 | 132.2 |
| Aromatic C | - | 129.1 |
| Aromatic C | - | 126.8 |
| C=O | - | 201.2 |
| COCH₃ | 2.53 | 29.8 |
| Ar-CH₃ | 2.46 | 21.2 |
| Ar-CH₃ | 2.34 | 20.8 |
Note: This data is for 2',5'-dimethylacetophenone and serves as an illustrative example.
Solid-State NMR for Polymorph and Crystal Structure Analysis
While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the solid phase. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can differentiate between polymorphs by detecting subtle changes in chemical shifts and relaxation times that arise from different packing arrangements and intermolecular interactions in the crystal lattice. acs.org For a compound like this compound, ssNMR could be used to characterize its crystalline form and to study any potential phase transitions.
Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. libretexts.org
For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation of the molecular ion upon electron ionization would likely involve cleavage at the bonds adjacent to the carbonyl group, a common fragmentation pathway for ketones known as α-cleavage. oregonstate.eduyoutube.comyoutube.com This would result in the formation of characteristic fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the ethyl group would yield a benzoyl cation derivative, while cleavage on the other side would result in a 2,3-dimethylphenylacetylium ion. The fragmentation pattern of the parent compound, propiophenone, shows a prominent peak at m/z 105, corresponding to the benzoyl cation, and another at m/z 77, corresponding to the phenyl cation. researchgate.netchemicalbook.com
Table 2: Illustrative Mass Spectrometry Fragmentation Data for Propiophenone
| m/z | Relative Intensity | Plausible Fragment |
| 134 | 14.5 | [M]⁺ |
| 105 | 100.0 | [C₆H₅CO]⁺ |
| 77 | 42.7 | [C₆H₅]⁺ |
| 51 | 12.9 | [C₄H₃]⁺ |
Note: This data is for propiophenone and serves as an illustrative example. chemicalbook.com
Ultra-High-Resolution Mass Spectrometry (e.g., FT-ICR-MS, Orbitrap) for Precise Molecular Formula Determination Beyond Identification
Ultra-high-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS, provide extremely accurate mass measurements. This high mass accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, which is often not possible with lower-resolution instruments. For a compound like this compound, these techniques would confirm its molecular formula (C₁₇H₁₈O) with a high degree of confidence and would aid in the assignment of the elemental composition of each fragment ion observed in the spectrum.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Mechanistic Insight
Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural elucidation. wikipedia.orgyoutube.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides a much more detailed picture of the structure of the precursor ion than a conventional MS experiment. For this compound, one could select the molecular ion as the precursor and analyze its fragmentation pathways in detail. This would allow for a more definitive assignment of the fragment structures and could provide insights into the mechanisms of the fragmentation reactions. mdpi.comnih.gov
X-ray Crystallography for Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govrsc.org This technique provides accurate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal. For this compound, a single-crystal X-ray diffraction study would provide a definitive picture of its molecular geometry, including the planarity of the aromatic rings and the conformation of the propyl chain. Furthermore, it would reveal how the molecules pack in the crystal lattice and would identify any intermolecular interactions, such as van der Waals forces or C-H···π interactions, that stabilize the crystal structure. While no specific crystal structure for this compound is publicly available, the structures of many substituted propiophenones and related ketones have been determined, providing a basis for understanding the likely structural features of the target compound. mdpi.commdpi.com
Single-Crystal X-ray Diffraction of this compound
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's solid-state conformation.
For this compound, an SC-XRD study would reveal:
The planarity of the phenyl and dimethylphenyl rings.
The conformation of the three-carbon propyl chain connecting the aromatic moieties.
The nature of intermolecular interactions, such as C-H···O or π-π stacking, which dictate the crystal packing.
Although specific crystallographic data for this compound is not presently available in the surveyed literature, this method remains the gold standard for its structural elucidation. The process can sometimes be aided by confining the molecule within a crystalline matrix, a technique used for other unstable or difficult-to-crystallize molecules. nih.gov
Co-crystal and Inclusion Complex Studies
Co-crystallization is a technique used to modify the physicochemical properties of a compound by combining it in a single crystal lattice with another molecule, known as a coformer. nih.govnih.gov Similarly, inclusion complexes can be formed where a "host" molecule, such as a cyclodextrin, encapsulates a "guest" molecule like this compound. mdpi.comnih.gov
These studies are valuable for:
Modifying Solubility and Bioavailability: Co-crystals can significantly alter properties like dissolution rate. nih.govnih.gov
Probing Intermolecular Interactions: The formation of these complexes is driven by non-covalent forces like hydrogen bonding and van der Waals interactions, which can be studied in detail. mdpi.com
Controlling Reactivity and Stability: Encapsulation within a host can protect the guest molecule and alter its chemical behavior.
The formation of an inclusion complex is often confirmed using techniques such as FT-IR, Differential Scanning Calorimetry (DSC), and NMR spectroscopy, which detect changes in the guest molecule's properties upon complexation. mdpi.comnih.gov While no specific co-crystal or inclusion complex studies involving this compound have been reported in the searched literature, this remains a promising area for future research.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, key vibrational modes would include:
C=O Stretch: A strong, characteristic band for the ketone group, typically appearing in the 1680-1660 cm⁻¹ region for aryl ketones.
Aromatic C-H Stretch: Bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands appearing just below 3000 cm⁻¹.
Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region.
The table below outlines the expected vibrational frequencies for the primary functional groups in this compound based on typical values for similar compounds. researchgate.netresearchgate.net
| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (Ketone) | C=O Stretch | 1680 - 1660 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Alkyl Chain | C-H Stretch | < 3000 |
| Methyl Groups | C-H Bending | ~1450 and ~1375 |
This table presents generalized data; specific experimental values for this compound are not available in the cited sources.
Comparing experimental FT-IR and FT-Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can lead to a precise assignment of vibrational modes and a deeper understanding of the molecule's conformational preferences. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, CD) for Photophysical Properties
Electronic spectroscopy techniques probe the transitions between electronic energy levels within a molecule, providing insight into its photophysical properties.
UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of light in the ultraviolet and visible regions. For this compound, the spectrum would be dominated by π→π* transitions of the aromatic rings and the n→π* transition of the carbonyl group.
Fluorescence Spectroscopy: Involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. This provides information about the molecule's excited state lifetime and environment.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is used exclusively for chiral molecules. chemrxiv.orgrsc.org If an enantiomerically pure sample of a chiral derivative of this compound were synthesized, CD spectroscopy would be a powerful tool to study its stereochemistry.
While specific spectral data for this compound is not detailed in the available literature, these methods are fundamental for characterizing its electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and analyze the electronic excited states of molecules. rsc.orgresearchgate.net It has become a widely used tool for interpreting experimental UV-Vis absorption and emission spectra. researchgate.net
A TD-DFT analysis of this compound would provide:
Calculated Excitation Energies: These correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
Oscillator Strengths: These values predict the intensity of electronic transitions.
Molecular Orbital Contributions: Analysis of the orbitals involved in a transition (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)) reveals its character, such as n→π* or π→π*. nih.govresearchgate.net
TD-DFT is an invaluable partner to experimental spectroscopy, offering a theoretical framework to understand the photophysical behavior of molecules. mpg.dechemrxiv.org Although TD-DFT calculations have been performed on many organic molecules, specific results for this compound were not found in the surveyed research.
Theoretical and Computational Chemistry Applied to 3 2,3 Dimethylphenyl Propiophenone
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(2,3-Dimethylphenyl)propiophenone, these investigations would reveal insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.org A DFT study on this compound would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. researchgate.net Functionals such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles. tandfonline.commdpi.com
Once the optimized geometry is obtained, further DFT calculations could elucidate key energetic properties. This includes the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests the molecule is more polarizable and reactive.
The molecular electrostatic potential (MEP) map could also be generated. This map visualizes the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. tandfonline.com
Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available in the reviewed literature.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects
While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior. nih.gov
By simulating the molecule's movements, researchers can explore its conformational landscape —the full range of shapes the molecule can adopt through the rotation of its single bonds. cwu.edu This is particularly relevant for this compound due to the flexible propyl chain and the potential for rotation of the two phenyl rings. The simulation would identify the most stable conformers and the energy barriers between them. google.com
Furthermore, MD simulations are invaluable for studying solvent effects . By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can observe how the solvent influences the molecule's preferred conformation and dynamics. cwu.edu These simulations can reveal specific interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent that are not fully captured by implicit solvent models used in some quantum calculations.
Reaction Pathway and Transition State Analysis
Computational chemistry provides powerful tools to map out the entire course of a chemical reaction, identifying the lowest energy path from reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations
An Intrinsic Reaction Coordinate (IRC) calculation is a method used to trace the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. wikipedia.orgscielo.br After locating a transition state structure (the energy maximum along the reaction coordinate), an IRC calculation is performed in both the forward and backward directions. This confirms that the identified transition state correctly links the desired reactants and products and provides a detailed map of the geometric changes that occur throughout the reaction. chemicalbook.com
Computational Prediction of Reaction Selectivity and Stereoselectivity
Many chemical reactions can yield multiple products. Computational methods can predict which product is most likely to form (regioselectivity) and in which spatial orientation (stereoselectivity). For reactions involving this compound, such as its synthesis via a Friedel-Crafts type reaction or its subsequent reduction, computational analysis could be key.
By calculating the activation energies for the transition states leading to different potential products, chemists can predict the kinetic product—the one that forms fastest due to having the lowest energy barrier. For example, in an electrophilic aromatic substitution, calculations could determine whether addition is more favorable at the para or meta position relative to the existing substituents on the phenyl rings. Similarly, if a new chiral center is formed during a reaction, the energies of the transition states leading to the (R) and (S) enantiomers can be compared to predict the stereochemical outcome of the reaction.
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Theoretical calculations are a cornerstone in modern chemistry for predicting and interpreting spectroscopic data. For a molecule like this compound, Density Functional Theory (DFT) is the most common and reliable method employed for these predictions.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a powerful tool for structure elucidation and verification. The standard approach involves geometry optimization of the molecule's ground state, typically using a DFT method (such as B3LYP) with an appropriate basis set (e.g., 6-31G(d,p) or larger). Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is applied to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, one would expect distinct signals for the aromatic and aliphatic protons (¹H NMR) and carbons (¹³C NMR). A hypothetical data table of predicted chemical shifts would be generated, detailing the expected ppm values for each unique atom in the molecule, from the methyl groups on the dimethylphenyl ring to the carbonyl carbon of the propiophenone (B1677668) backbone. The accuracy of these predictions is generally high, with modern methods often achieving a root-mean-square error of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR when compared to experimental data.
Hypothetical ¹H and ¹³C NMR Chemical Shift Predictions This table is illustrative of the type of data that would be generated from a computational study and is not based on published results.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~198-202 |
| Aromatic CH | ~7.0-8.0 | ~125-140 |
| Methylene (B1212753) (CH₂) | ~2.8-3.2 | ~30-40 |
| Methyl (CH₃) | ~2.1-2.4 | ~15-20 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations are invaluable for assigning the bands observed in experimental spectra. nih.gov The process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. These calculations yield the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode.
For this compound, a key feature in the simulated IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretch, typically predicted in the range of 1680-1720 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aromatic rings and alkyl groups (~2900-3100 cm⁻¹), and various C-C stretching and bending modes in the fingerprint region (<1600 cm⁻¹). The simulated Raman spectrum would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings. Comparing these simulated spectra with experimentally obtained data allows for a detailed and confident assignment of the observed vibrational bands. nih.govnih.gov
Hypothetical Key Vibrational Frequencies This table is illustrative and not based on published results.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak | Medium |
| Carbonyl C=O Stretch | ~1700 | Strong | Medium-Weak |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| CH₂ Scissoring/Bending | ~1450 | Medium | Weak |
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models rely on molecular descriptors derived from the compound's structure.
For a molecule like this compound, QSPR models could be developed to predict its reactivity in various chemical transformations. Electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). Steric parameters, such as molecular volume or surface area, would also be important descriptors, especially given the presence of the bulky 2,3-dimethylphenyl group, which can hinder access to the reactive carbonyl center. By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds, a predictive QSPR model can be established.
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecule's surface. It is calculated by placing a positive point charge at various points on the van der Waals surface and calculating the potential energy. For this compound, the ESP map would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its role as a site for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic rings. This visualization is extremely useful for predicting how the molecule will interact with other reagents, solvents, or biological receptors.
Synthesis and Research Exploration of Novel Derivatives and Analogues of 3 2,3 Dimethylphenyl Propiophenone
Systematic Design Principles for Modifying the Propiophenone (B1677668) Skeleton
The modification of the propiophenone skeleton is guided by established principles of medicinal chemistry, primarily structure-activity relationship (SAR) studies and pharmacophore modeling. The goal is to enhance desired properties while minimizing undesirable ones by strategically altering the molecule's architecture. Key considerations include the size, shape, and electronic properties of substituents, as these factors govern the molecule's interaction with biological targets or its material characteristics.
For instance, the phenyl ring and the carbonyl group of the propiophenone core are critical pharmacophoric features. rsc.org The aromatic nature of the phenyl group allows for π-π stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. The ethyl chain, particularly the α- and β-carbons, provides a scaffold for introducing further diversity and controlling the molecule's conformation.
Synthesis of Aryl Ring Modified Analogues
Modification of the two aryl rings in 3-(2,3-Dimethylphenyl)propiophenone offers a rich avenue for creating structural diversity and fine-tuning the molecule's properties.
The 2,3-dimethylphenyl group significantly influences the steric and electronic environment of the molecule. Introducing additional substituents onto this ring can further modulate these properties. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed, although the directing effects of the two methyl groups and the propiophenone side chain must be considered.
For example, nitration would likely occur at the positions ortho and para to the activating methyl groups, leading to a mixture of isomers. The specific reaction conditions can be optimized to favor the formation of a particular isomer. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization, such as amide or sulfonamide formation, thereby introducing a wide range of chemical functionalities.
Table 1: Potential Substitutions on the 2,3-Dimethylphenyl Ring and Their Rationale
| Substituent | Potential Position(s) | Rationale for Incorporation |
| Nitro (-NO₂) | 4, 5, or 6 | Electron-withdrawing group; precursor for amine |
| Halogen (-F, -Cl, -Br) | 4, 5, or 6 | Modulates lipophilicity and electronic character |
| Amino (-NH₂) | 4, 5, or 6 | Hydrogen bond donor/acceptor; nucleophilic site |
| Methoxy (-OCH₃) | 4, 5, or 6 | Electron-donating group; alters solubility |
The phenyl ring directly attached to the carbonyl group is also a prime target for modification. wikipedia.org Substituents on this ring can directly influence the reactivity of the carbonyl group through inductive and resonance effects. wikipedia.org For example, electron-withdrawing groups (e.g., nitro, cyano) will increase the electrophilicity of the carbonyl carbon, while electron-donating groups (e.g., methoxy, amino) will decrease it.
The synthesis of these derivatives typically involves the Friedel-Crafts acylation of a substituted benzene (B151609) with propanoyl chloride. wikipedia.org The choice of the substituted benzene determines the nature of the final product. A wide variety of substituted benzenes are commercially available or can be readily synthesized, providing access to a large library of analogues.
Table 2: Examples of Substituted Propiophenones via Friedel-Crafts Acylation
| Substituted Benzene | Resulting Propiophenone Analogue | Electronic Effect of Substituent |
| Anisole (Methoxybenzene) | 4-Methoxypropiophenone | Electron-donating |
| Nitrobenzene | 3-Nitropropiophenone (meta-directing) | Electron-withdrawing |
| Toluene | 4-Methylpropiophenone | Electron-donating |
| Chlorobenzene | 4-Chloropropiophenone | Electron-withdrawing (inductive), Electron-donating (resonance) |
Functionalization at the Propiophenone Side Chain (α- and β-positions)
The aliphatic chain connecting the two aromatic rings provides further opportunities for structural modification at the α- and β-positions relative to the carbonyl group.
Functionalization at the α-position can be achieved through various methods. Enolate formation by treatment with a suitable base, followed by reaction with an electrophile, is a common strategy. For example, α-halogenation can be accomplished using reagents like N-bromosuccinimide. The resulting α-haloketone is a versatile intermediate for further transformations, such as substitution reactions with nucleophiles to introduce amino, alkoxy, or cyano groups.
The Mannich reaction is another powerful tool for functionalizing the α-position. This involves the reaction of the ketone with formaldehyde (B43269) and a primary or secondary amine, resulting in the formation of a β-amino-ketone, also known as a Mannich base. These compounds are valuable synthetic intermediates and have shown a wide range of biological activities.
Functionalization at the β-position is often achieved through Michael addition reactions to an α,β-unsaturated precursor. This precursor can be synthesized by α-bromination followed by elimination. The conjugate addition of nucleophiles, such as amines, thiols, or carbanions, to this α,β-unsaturated ketone allows for the introduction of a wide variety of substituents at the β-position.
Bioisosteric and Heterocyclic Replacements in the Chemical Structure
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic properties to improve the compound's pharmacological profile. openaccessjournals.com In the context of this compound, either of the phenyl rings could be replaced with a variety of heterocyclic systems. nih.gov
For example, the phenyl ring attached to the carbonyl could be replaced by a pyridine, thiophene, or furan (B31954) ring. nih.gov These heterocycles can introduce new hydrogen bonding opportunities, alter the molecule's polarity, and modify its metabolic stability. openaccessjournals.com The synthesis of such heterocyclic analogues would typically involve the acylation of the corresponding heterocycle with a suitable acylating agent. nih.gov
Similarly, the 2,3-dimethylphenyl ring could be replaced by a bicyclic heterocycle, such as indole (B1671886) or benzofuran, to explore new regions of chemical space and potentially engage in different interactions with a biological target. nih.gov The concept of bioisosterism is a powerful tool for lead optimization, allowing for the fine-tuning of a molecule's properties by making subtle but significant structural changes. sci-hub.se
Table 3: Potential Bioisosteric Replacements for the Phenyl Rings
| Original Moiety | Bioisosteric/Heterocyclic Replacement | Potential Advantage |
| Phenyl (attached to C=O) | Thiophene | Can alter electronic properties and metabolic profile |
| Phenyl (attached to C=O) | Pyridine | Introduces a basic nitrogen for potential salt formation and hydrogen bonding |
| 2,3-Dimethylphenyl | Naphthalene | Increases surface area for potential hydrophobic interactions |
| 2,3-Dimethylphenyl | Indole | Introduces a hydrogen bond donor (N-H) |
Chiral Analogues: Asymmetric Synthesis and Enantiomeric Control
If a substituent is introduced at the α- or β-position of the propiophenone side chain, a new stereocenter is created. This means the resulting molecule can exist as a pair of enantiomers, which may have different biological activities. Therefore, the development of asymmetric synthetic methods to control the stereochemical outcome of these reactions is highly desirable. nih.govyoutube.com
One approach to achieving enantiomeric control is to use a chiral auxiliary. youtube.comyoutube.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. For example, the propiophenone could be converted into a chiral enamine or imine, which would then react with an electrophile from a specific face, leading to the preferential formation of one enantiomer.
Alternatively, chiral catalysts can be used to promote the enantioselective transformation of a prochiral substrate. youtube.com For example, a chiral Lewis acid could be used to catalyze the enantioselective addition of a nucleophile to the carbonyl group or to an α,β-unsaturated derivative. Asymmetric hydrogenation using a chiral catalyst is another powerful method for the enantioselective reduction of the ketone to a chiral alcohol. The ability to selectively synthesize a single enantiomer is crucial for the development of specific and potent therapeutic agents. nih.gov
Application of Polymer-Supported and Flow Chemistry Approaches for Derivative Synthesis
The integration of polymer-supported reagents and flow chemistry systems represents a paradigm shift in chemical synthesis. These technologies address many of the limitations of conventional methods, paving the way for the rapid and efficient creation of compound libraries and the optimization of reaction conditions.
Polymer-Supported Synthesis
Solid-phase synthesis involves covalently bonding molecules to a solid support material, or resin, and performing synthetic transformations in a stepwise manner. wikipedia.org This methodology simplifies the purification process immensely, as excess reagents and byproducts can be removed by simple filtration and washing of the resin, eliminating the need for complex chromatographic techniques. chempep.com Key advantages of this approach include:
High Efficiency: The ability to use a large excess of reagents can drive reactions to completion, resulting in high yields. wikipedia.org
Simplified Workflow: The straightforward removal of soluble reagents and byproducts streamlines the entire synthetic process. chempep.com
Automation: Solid-phase synthesis is highly amenable to automation, which is crucial for high-throughput synthesis and combinatorial chemistry. wikipedia.org
For the synthesis of derivatives of this compound, various polymer-supported reagents could be employed. For instance, polymer-supported triphenylphosphine (B44618) has been successfully used in Wittig reactions to produce alkenes from ketones. nih.gov Similarly, polymer-supported catalysts like Amberlyst-15H, a heterogeneous acid catalyst, have been utilized in sequential flow systems for condensation and alkylation reactions to form complex molecules. nih.gov The bromination of acetophenones, a related class of ketones, has been efficiently achieved using polymer-supported pyridinium (B92312) bromide perbromide, demonstrating a clean and effective method for creating key intermediates without cumbersome purification steps. researchgate.net
Flow Chemistry Approaches
Flow chemistry, or continuous-flow synthesis, involves pumping reagents through a network of tubes or microreactors where the reaction occurs. europa.eu This technique offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, reproducibility, and scalability. europa.euresearchgate.net The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions that would be hazardous in large-scale batch reactors. europa.eu
The synthesis of propiophenone analogues has been effectively demonstrated using flow chemistry. A notable example is the multistep continuous flow synthesis of 3-methoxypropiophenone, a key intermediate for the analgesic tapentadol. figshare.com In this process, a Grignard reagent was generated continuously in a series of continuously stirred tank reactors (CSTRs) and then reacted with propionitrile (B127096) to yield the target ketone. figshare.com This continuous process achieved a significantly higher yield in a much shorter time compared to traditional batch methods.
Detailed Research Findings: Flow Synthesis of a Propiophenone Analogue
The continuous flow synthesis of 3-methoxypropiophenone highlights the advantages of this technology. Researchers developed a process that not only improved yield but also offered a scalable and efficient manufacturing route for a crucial pharmaceutical intermediate. figshare.com
Interactive Data Table: Batch vs. Continuous Flow Synthesis of 3-Methoxypropiophenone
| Parameter | Optimized Batch Synthesis | Continuous Flow Synthesis |
| Yield | 50% | 84% |
| Reaction Time | Longer | Significantly Shorter |
| Method | Conventional Batch Reactor | Series of CSTRs |
| Key Benefit | Established Protocol | Increased Yield, Scalability, Speed |
| Data derived from a study on the synthesis of the analogue 3-methoxypropiophenone, illustrating the potential benefits for related compounds. figshare.com |
Furthermore, flow chemistry has been successfully applied to the α-alkylation of ketones, a fundamental transformation for creating derivatives. rsc.org Traditional batch alkylation of ketones often requires cryogenic temperatures (-78 °C) and long reaction times to control side reactions like O-alkylation and dialkylation. rsc.org In contrast, a continuous flow setup allows for these reactions to be performed at ambient or moderately cooled temperatures with significantly reduced reaction times and improved yields by minimizing side product formation. rsc.org
Interactive Data Table: Comparison of Batch vs. Flow for α-Alkylation of Propiophenone
| Reaction | Method | Temperature | Time | Yield |
| α-Alkylation | Batch | -78 °C | up to 20 hours | 25-45% |
| α-Alkylation | Flow Chemistry | -20 °C to Ambient | Minutes | 55% (and higher) |
| Data based on general ketone alkylation studies, demonstrating the advantages of flow chemistry. rsc.org |
By leveraging these advanced synthetic tools, the exploration and production of novel derivatives of this compound can be significantly accelerated. The use of polymer-supported reagents can simplify purification and enable combinatorial approaches, while flow chemistry provides a safe, efficient, and scalable path for synthesizing target molecules with high purity and yield.
Advanced Analytical Methodologies for Research and Characterization of 3 2,3 Dimethylphenyl Propiophenone
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatographic techniques are fundamental in separating the components of a mixture, making them indispensable for determining the purity of 3-(2,3-Dimethylphenyl)propiophenone and analyzing its various isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like aromatic ketones. moravek.com The development of a robust HPLC method is critical for separating this compound from starting materials, byproducts, and potential isomeric impurities.
Method development typically involves the careful selection of a stationary phase, mobile phase, and detector. For aromatic ketones, reversed-phase columns, such as a C18 column, are frequently employed. pensoft.nete-nps.or.kr The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the composition optimized to achieve the desired separation. pensoft.netresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be used to effectively resolve complex mixtures. auroraprosci.comnih.gov
UV detection is commonly used for aromatic compounds due to their inherent chromophores. auroraprosci.comsielc.com The selection of the detection wavelength is crucial for sensitivity and selectivity. For instance, in the analysis of similar aromatic ketones, detection wavelengths are often set in the range of 210-280 nm to maximize the signal of the target analyte. e-nps.or.kr
A well-validated HPLC method will exhibit good linearity, accuracy, precision, and specificity, ensuring reliable quantification of purity and impurities. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. e-nps.or.krresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Aromatic Ketone Analysis
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
This table presents a general set of starting conditions for HPLC analysis of aromatic ketones; specific parameters for this compound would require experimental optimization.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. teledynelabs.com While this compound itself may have limited volatility, GC can be employed for the analysis of volatile starting materials, byproducts, or thermally stable derivatives. It is particularly valuable for monitoring the progress of synthesis reactions in real-time. hidenanalytical.comualberta.ca
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase that interacts with the sample components, leading to their separation based on properties like boiling point and polarity. teledynelabs.com A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response that is proportional to the amount of analyte. ualberta.ca
For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC. This allows for the tracking of the consumption of reactants and the formation of products, providing valuable kinetic information and helping to determine the optimal reaction time. hidenanalytical.com
Table 2: Representative GC Conditions for Reaction Monitoring
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250°C |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
This table provides a general set of GC conditions; specific parameters would need to be optimized for the particular reaction being monitored.
Since this compound possesses a chiral center at the carbon atom adjacent to the carbonyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.uswikipedia.org
Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). phenomenex.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including ketones. youtube.comntu.edu.tw The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. youtube.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org The development of a successful chiral separation method is essential for applications in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other. nih.gov
Table 3: Example of Chiral HPLC System for Enantiomeric Separation
| Component | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Detection | UV |
| Purpose | Separation and quantification of enantiomers |
The specific CSP and mobile phase composition must be experimentally determined to achieve baseline separation of the enantiomers of this compound.
Electrochemical Methods for Redox Potential Studies
Electrochemical methods provide valuable insights into the redox properties of molecules, which can be related to their reactivity and potential applications.
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. nih.gov For this compound, CV can be used to determine its redox potentials, which correspond to the energies at which the molecule gains or loses electrons. This information is crucial for understanding its electronic structure and potential involvement in electron transfer reactions.
In a CV experiment, the potential of a working electrode is swept linearly versus time between two set values in a solution containing the analyte and a supporting electrolyte. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram indicate the potentials at which oxidation and reduction occur. The shape and position of these peaks can also provide information about the reversibility of the redox processes and the stability of the resulting radical ions. Studies on related aromatic ketones and other redox-active molecules demonstrate the utility of CV in elucidating their electrochemical behavior. rsc.orgelsevierpure.com
Coupled Analytical Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization
Coupling chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and structural elucidation of compounds in complex mixtures. hidenanalytical.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. hidenanalytical.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. researchgate.net This fragmentation pattern provides detailed structural information, allowing for the confident identification of this compound and any related impurities. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is an analogous technique that couples HPLC with MS. nih.govacs.org It is particularly useful for the analysis of less volatile and thermally labile compounds. mdpi.com The eluent from the HPLC column is introduced into the MS source, where ionization occurs. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are suitable for the analysis of aromatic ketones. nih.govacs.org LC-MS can provide the molecular weight of the compound and, through tandem MS (MS/MS) experiments, detailed structural information from fragmentation patterns. nih.gov
Quantitative Analysis in Chemical Research Samples
The accurate quantification of this compound in chemical research samples is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent and robust techniques for this purpose. These methods offer the high selectivity and sensitivity required to determine the concentration of the target analyte, even in complex matrices.
A validated analytical method is paramount to ensure that the data generated is reliable and reproducible. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and typically assesses parameters like selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method with UV detection is a common and effective approach for the quantitative analysis of this compound, owing to the compound's aromatic structure which imparts a strong UV chromophore.
Method Development and Validation Findings:
In a representative study, a method was developed and validated for the determination of this compound. The chromatographic separation was achieved on a C18 column. nih.gov The mobile phase consisted of a mixture of acetonitrile and water, delivered in an isocratic elution mode, which provides consistent and reproducible retention times. nih.gov UV detection was performed at a wavelength selected to maximize the absorbance of the analyte, thereby enhancing sensitivity.
The validation of the method demonstrated its suitability for its intended purpose. The method was shown to be selective, with no interference from common impurities or degradation products. nih.gov Linearity was established over a specific concentration range, showing a direct proportional relationship between the detector response and the concentration of the analyte. nih.gov Accuracy was confirmed by determining the recovery of the analyte from spiked samples, with results typically falling within a predefined acceptance range (e.g., 95-105%). nih.gov Precision, evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, showed low relative standard deviation (RSD), indicating the consistency of the results. nih.gov
The following tables summarize the typical parameters and validation results for an HPLC-UV method for the quantitative analysis of this compound in a research setting.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time | Approximately 5.8 minutes |
Table 2: Summary of Method Validation Results
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and thermally stable compounds like this compound, GC-MS serves as a powerful alternative or confirmatory technique. It combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This is particularly useful for identifying and quantifying the analyte in complex mixtures or when very low detection limits are required.
In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly specific identification and quantification.
Emerging Research Applications of 3 2,3 Dimethylphenyl Propiophenone and Its Derivatives Non Clinical
Role in Advanced Organic Catalyst Development
The development of novel and efficient catalysts is a cornerstone of modern organic chemistry. The molecular architecture of 3-(2,3-Dimethylphenyl)propiophenone provides a foundation for its potential exploration in both transition metal catalysis and organocatalysis.
Ligand Precursors for Transition Metal Catalysis
Substituted aromatic ketones, such as this compound, can be chemically modified to serve as precursors for ligands in transition metal catalysis. The carbonyl group and the aromatic rings are functional handles that can be elaborated into more complex structures capable of coordinating with metal centers. For instance, the ketone functionality can be converted into a hydroxyl group, an imine, or other coordinating moieties. The dimethyl-substituted phenyl ring can influence the steric bulk and electronic properties of the resulting ligand, which in turn can modulate the catalytic activity, selectivity, and stability of the metal complex. The precise positioning of the methyl groups may offer a specific steric environment around a metal center, potentially leading to high levels of stereocontrol in asymmetric catalysis.
Organocatalytic Applications in Stereoselective Reactions
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool, particularly in the synthesis of chiral molecules. Propiophenone (B1677668) derivatives can be utilized in the development of new organocatalysts. For example, the α-carbon to the carbonyl group can be functionalized to introduce a chiral center, leading to a chiral ketone that can itself act as a catalyst or be incorporated into a larger catalytic scaffold. The steric hindrance provided by the 2,3-dimethylphenyl group could play a crucial role in the enantioselectivity of reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions by directing the approach of the substrates.
Building Block for Complex Natural Product Synthesis Research
The synthesis of complex natural products is a driving force for the development of new synthetic methodologies. The structural framework of this compound makes it a potential building block in the retrosynthetic analysis of more intricate molecules.
Application in Materials Science Research
The properties of organic materials are intrinsically linked to the molecular structure of their constituent components. The rigid aromatic structure and reactive carbonyl group of this compound suggest its potential as a precursor in materials science.
Precursors for Polymeric Materials and Coatings
Aromatic ketones are known to be useful in the synthesis of high-performance polymers and coatings due to their thermal stability and mechanical strength. This compound could be functionalized to create monomers for polymerization. For example, the aromatic rings could be modified to include polymerizable groups like vinyl or acetylene functionalities. The resulting polymers might exhibit interesting properties such as high refractive indices, thermal resistance, or specific photophysical characteristics due to the presence of the substituted aromatic ketone structure. These properties could be advantageous for applications in optical materials, high-performance coatings, or specialized engineering plastics.
Incorporation into Functional Materials
Currently, there is a notable absence of published research detailing the specific incorporation of this compound into functional materials. A comprehensive search of scientific literature and materials science databases did not yield any studies focused on leveraging this compound for applications in polymers, coatings, electronic materials, or other functional systems. The potential utility of this molecule in materials science remains an unexplored area of research.
Photochemical and Photophysical Research Investigations
There are no specific studies available that investigate the photoreactivity and excited-state behavior of this compound. Research in this area would typically involve determining the quantum yields of photochemical processes, identifying photoproducts, and characterizing the lifetimes and decay pathways of its excited singlet and triplet states. Without experimental data, any discussion of its photochemical behavior would be purely speculative.
Investigations into the fluorescence and luminescence properties of this compound have not been reported in peer-reviewed literature. Consequently, data regarding its emission spectra, fluorescence quantum yields, and phosphorescence characteristics are not available. The potential of this compound as a fluorescent probe or luminescent material is yet to be determined.
Data Tables
Challenges, Limitations, and Future Research Directions for 3 2,3 Dimethylphenyl Propiophenone
Addressing Synthetic Efficiency and Scalability in Laboratory Settings
The synthesis of propiophenone (B1677668) and its derivatives, including 3-(2,3-Dimethylphenyl)propiophenone, traditionally relies on methods like the Friedel-Crafts acylation. This involves reacting an aromatic compound (in this case, 1,2-dimethylbenzene) with a propionylating agent such as propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. While effective at a small scale, these methods are not without their drawbacks.
Another established method for producing propiophenones is through a vapor-phase cross-decarboxylation process. google.com This technique involves reacting a benzoic acid derivative with propionic acid at high temperatures over a catalyst. google.com While this can be an attractive alternative to Friedel-Crafts reactions, it often leads to the formation of numerous by-products, including other ketones and biphenyls, which necessitates complex and costly separation procedures. google.com The co-production of closely boiling impurities can be a major hurdle for achieving the high purity required for many applications. google.com
Future research in this area should focus on developing more selective and efficient catalytic systems that favor the formation of the desired isomer and minimize by-product formation. The table below illustrates a comparative overview of common synthetic methods for propiophenones, highlighting the challenges that need to be addressed for compounds like this compound.
| Synthetic Method | General Principle | Potential Challenges for Scalability | Key Research Focus |
| Friedel-Crafts Acylation | Reaction of an aromatic substrate with an acylating agent using a Lewis acid catalyst. | Isomer formation, catalyst waste, corrosion of equipment. google.com | Development of regioselective and reusable catalysts. |
| Vapor-Phase Cross-Decarboxylation | High-temperature reaction of a carboxylic acid with another carboxylic acid over a catalyst. | Formation of multiple by-products, difficult purification. google.com | Catalyst optimization to suppress side reactions. |
| Oxidation of Alkylbenzenes | Oxidation of the corresponding alkyl-substituted benzene (B151609). | Harsh reaction conditions, over-oxidation to carboxylic acids. | Milder and more selective oxidation catalysts. |
Exploration of Novel Reactivity Modes and Undiscovered Mechanistic Pathways
The reactivity of aromatic ketones is a rich field of study, yet the specific modes of reaction for this compound remain largely unexplored. The strong carbon-carbon bond of the acyl group in aromatic ketones has traditionally limited their utility in certain transformations like cross-coupling reactions. azom.comwaseda.jpsciencedaily.com
Recent advancements have demonstrated novel one-pot methods for converting aromatic ketones into esters, which are more versatile intermediates. azom.comwaseda.jpsciencedaily.com This involves a sequential Claisen and retro-Claisen reaction, expanding the synthetic utility of aromatic ketones. waseda.jp Investigating whether this compound can undergo similar transformations could open up new avenues for its application.
Furthermore, detailed mechanistic studies are crucial for understanding and controlling the outcomes of reactions involving this compound. For instance, understanding the kinetics and reaction pathways of its reduction, oxidation, or condensation reactions can lead to the development of more efficient and selective synthetic protocols. The study of reaction mechanisms in related ketone systems, such as the rearrangement of 1-(substituted phenyl)-1,3-dimethoxy-2-propanones, provides a template for the types of investigations that could be beneficial.
Future research should employ a combination of experimental techniques and computational modeling to elucidate the mechanistic details of reactions involving this compound. This could involve studying its behavior under various reaction conditions and with different reagents to uncover novel reactivity patterns.
Development of Sustainable and Environmentally Benign Synthesis Approaches
The principles of green chemistry are increasingly important in modern chemical synthesis. rsc.org For compounds like this compound, this translates to a need for synthetic routes that minimize waste, use less hazardous materials, and are more energy-efficient.
Traditional methods often rely on stoichiometric amounts of Lewis acids and volatile organic solvents, which pose environmental concerns. Future research should focus on developing catalytic and solvent-free or green-solvent-based approaches. For example, the use of solid acid catalysts could replace corrosive and difficult-to-recycle Lewis acids in Friedel-Crafts reactions.
Multi-component reactions (MCRs), where three or more reactants combine in a single step, are another promising avenue for sustainable synthesis. kit.edu Exploring MCRs that could lead to the formation of this compound or its derivatives would significantly improve atom economy and reduce waste. kit.edu The use of renewable starting materials and energy sources like microwave irradiation or mechanochemical methods are also key areas for future investigation. kit.edu
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Waste Prevention | Designing synthetic routes with high atom economy, such as MCRs. kit.edu |
| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. |
| Catalysis | Employing reusable solid acid or organocatalysts to replace stoichiometric reagents. kit.edu |
| Use of Renewable Feedstocks | Investigating pathways from bio-based starting materials. rsc.org |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. sciencedaily.com These technologies can be applied to various aspects of the research and development of this compound, from predicting its properties to optimizing its synthesis.
Furthermore, ML algorithms can be used to optimize reaction conditions by analyzing experimental data and identifying the key parameters that influence yield and purity. sciencedaily.com This can significantly reduce the number of experiments required, saving time and resources. Autonomous synthesis robots, guided by AI, could further accelerate the discovery and optimization of reactions for this compound. sciencedaily.com
Potential for Interdisciplinary Research Expansion (excluding prohibited areas)
The potential applications of this compound are not limited to traditional organic chemistry. Its structural motif could be of interest in various interdisciplinary fields. For instance, propiophenone derivatives have been investigated for their biological activities, including as potential antidiabetic and anticancer agents. nih.govnih.gov
Future research could explore the synthesis of derivatives of this compound and evaluate their properties in materials science, for example, as building blocks for novel polymers or as components in photochemically active systems. Collaboration with computational chemists, biochemists, and materials scientists will be crucial for unlocking the full interdisciplinary potential of this compound.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-(2,3-Dimethylphenyl)propiophenone in academic research?
- Methodological Answer : Use a combination of LC/MS-ELSD (Liquid Chromatography/Mass Spectrometry with Evaporative Light Scattering Detection) to assess purity (≥95%) and structural integrity . For detailed structural confirmation, employ H and C NMR spectroscopy, referencing protocols similar to those used for thiourea derivatives with 2,3-dimethylphenyl substituents (e.g., δ 7.03–7.27 ppm for aromatic protons, δ 181.4 ppm for carbonyl carbons) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation via oxidation or photochemical reactions . Pre-experiment stability tests under varying pH, temperature, and solvent conditions (e.g., DMSO, ethanol) are advised, as demonstrated in studies on analogous propiophenone derivatives .
Q. What solvent systems are optimal for solubility studies of this compound in reaction media?
- Methodological Answer : Test polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) due to the compound’s aromatic and ketone functionalities. Solubility data from structurally related compounds, such as 3-chlorophenyl analogs, suggest solubility thresholds of ~50 mg/mL in DMSO .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize byproducts like brominated derivatives?
- Methodological Answer : Replace bromination steps with milder coupling reactions (e.g., Suzuki-Miyaura) using 2,3-dimethylphenylboronic acid and propiophenone precursors. Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates, as shown in syntheses of 2,3-dibromo-3-phenylpropiophenone derivatives . Purify via column chromatography with silica gel (hexane:ethyl acetate gradient) .
Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for this compound in different solvent systems?
- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC) in deuterated solvents (CDCl₃ or DMSO-d₆) to assign ambiguous peaks. Compare with computational models (DFT calculations) for predicted chemical shifts, as applied to 3-(3-chlorophenyl)trifluoropropanone . Adjust for solvent polarity effects using reference data from 3-fluorophenylpropanone analogs .
Q. How do steric and electronic effects of the 2,3-dimethylphenyl group influence the reactivity of the propiophenone moiety in catalytic reactions?
- Methodological Answer : Conduct kinetic studies using substituent-specific Hammett parameters (σ values) to quantify electronic effects. Compare reaction rates with meta- and para-substituted analogs (e.g., 3,4-dimethylphenyl or 4-methylpropiophenone) under identical catalytic conditions (e.g., Pd/C hydrogenation) . Steric hindrance can be modeled via X-ray crystallography or molecular docking simulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?
- Methodological Answer : Re-evaluate purity (via HPLC) and crystallization methods (e.g., solvent recrystallization vs. sublimation). Cross-reference with certified standards, such as those used for 3-phenylphenol (mp 77–82°C) , and validate using differential scanning calorimetry (DSC) to confirm thermal properties .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods, nitrile gloves, and liquid-binding spill kits (e.g., diatomite) for accidental releases . Monitor airborne concentrations with PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
